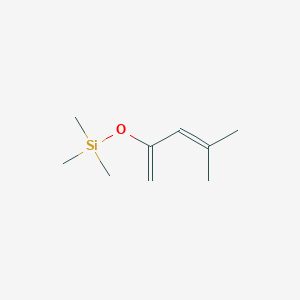
2-Trimethylsiloxy-4-methyl-1,3-pentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trimethylsiloxy-4-methyl-1,3-pentadiene is an organic compound that belongs to the class of dienes It is characterized by the presence of a trimethylsiloxy group attached to a 1,3-pentadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trimethylsiloxy-4-methyl-1,3-pentadiene typically involves the reaction of 4-methyl-1,3-pentadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
4-methyl-1,3-pentadiene+trimethylsilyl chloridebasethis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Trimethylsiloxy-4-methyl-1,3-pentadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes.
Scientific Research Applications
2-Trimethylsiloxy-4-methyl-1,3-pentadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Trimethylsiloxy-4-methyl-1,3-pentadiene exerts its effects involves its interaction with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating certain chemical reactions. The compound’s conjugated diene structure allows it to participate in cycloaddition reactions, forming cyclic compounds.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-pentadiene: Lacks the trimethylsilyl group, making it less stable in certain reactions.
1,3-Pentadiene: A simpler diene without the methyl and trimethylsilyl groups.
2-Trimethylsiloxy-1,3-butadiene: Similar structure but with a different substitution pattern.
Uniqueness
2-Trimethylsiloxy-4-methyl-1,3-pentadiene is unique due to the presence of both a trimethylsilyl group and a methyl group on the diene backbone. This combination imparts specific chemical properties, such as increased stability and reactivity in certain reactions, making it valuable for various applications.
Properties
CAS No. |
6651-46-3 |
|---|---|
Molecular Formula |
C9H18OSi |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
trimethyl(4-methylpenta-1,3-dien-2-yloxy)silane |
InChI |
InChI=1S/C9H18OSi/c1-8(2)7-9(3)10-11(4,5)6/h7H,3H2,1-2,4-6H3 |
InChI Key |
DKSBCCBPNYPGQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=C)O[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


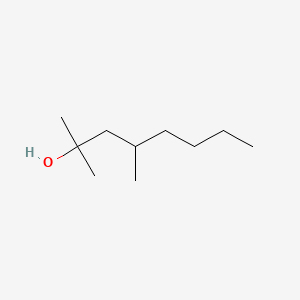
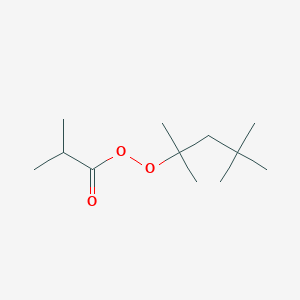
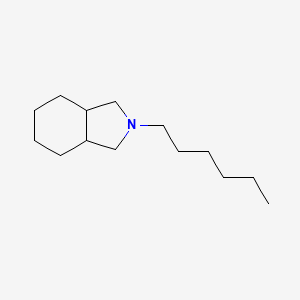
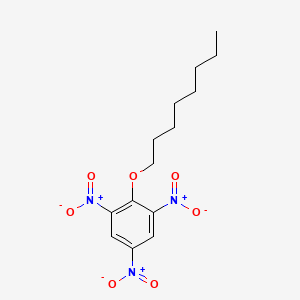
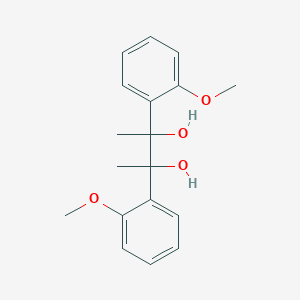
![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)
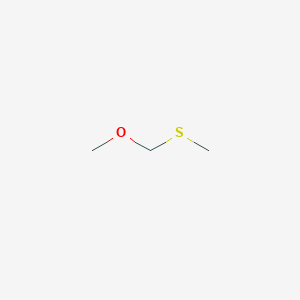
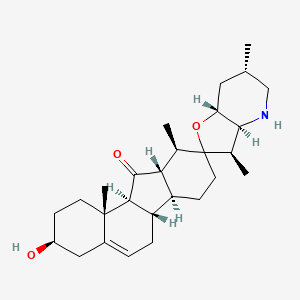
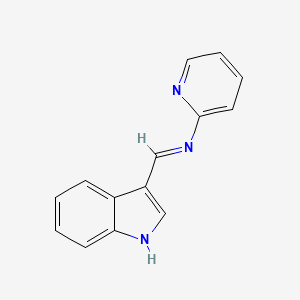
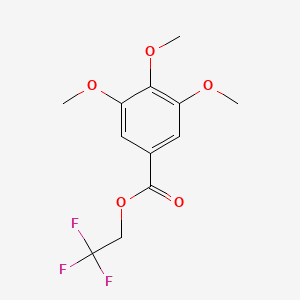
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
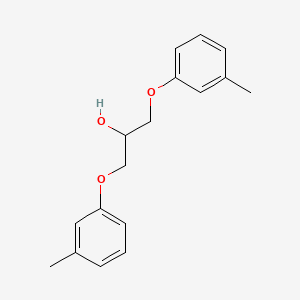

![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
